3,3-Dimethyl-2-acetyloxirane

Physicochemical Characterization Purification Procurement Specification

3,3-Dimethyl-2-acetyloxirane (also cataloged as 1-(3,3-dimethyl-2-oxiranyl)ethanone, CAS 4478-63-1 for the racemate) is a small-molecule α,β-epoxy ketone (C₆H₁₀O₂, MW 114.14 g/mol) characterized by a strained three-membered oxirane ring bearing an acetyl substituent at the 2-position and geminal dimethyl groups at the 3-position. The compound belongs to the acetyloxirane family, which includes the unsubstituted parent 2-acetyloxirane (MW 86.09 g/mol) and the trans-3-methyl-2-acetyloxirane analog.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 142532-82-9
Cat. No. B130720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2-acetyloxirane
CAS142532-82-9
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(=O)C1C(O1)(C)C
InChIInChI=1S/C6H10O2/c1-4(7)5-6(2,3)8-5/h5H,1-3H3
InChIKeyNNQKVIBIXATSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-2-acetyloxirane (CAS 142532-82-9): Structural Baseline and Comparator Landscape


3,3-Dimethyl-2-acetyloxirane (also cataloged as 1-(3,3-dimethyl-2-oxiranyl)ethanone, CAS 4478-63-1 for the racemate) is a small-molecule α,β-epoxy ketone (C₆H₁₀O₂, MW 114.14 g/mol) characterized by a strained three-membered oxirane ring bearing an acetyl substituent at the 2-position and geminal dimethyl groups at the 3-position [1]. The compound belongs to the acetyloxirane family, which includes the unsubstituted parent 2-acetyloxirane (MW 86.09 g/mol) and the trans-3-methyl-2-acetyloxirane analog. Its distinctive gem-dimethyl substitution pattern differentiates it from mono-methylated or unsubstituted acetyloxiranes, conferring increased steric bulk and altered conformational preferences that affect both reactivity and physical properties [2]. Authoritative spectral reference data (¹H/¹³C NMR, GC-MS) are curated in the KnowItAll spectral library [3].

Structural Class Gem-dimethyl acetyloxirane with sterically encumbered epoxide
Key Feature Conformationally biased scaffold due to 3,3-disubstitution
Reference Data Curated ¹H NMR and GC-MS spectra in KnowItAll library

Why Generic Substitution of 3,3-Dimethyl-2-acetyloxirane (142532-82-9) Is Not Straightforward


Within the acetyloxirane class, simple substitution of 3,3-dimethyl-2-acetyloxirane by 2-acetyloxirane or mono-methylated analogs cannot be assumed to yield equivalent reactivity. The geminal dimethyl substitution alters the conformational equilibrium of the acetyloxirane scaffold: in solution, acetyloxiranes exist as binary gauche-conformer mixtures, and the presence and orientation of the CH₃ group on the ring shifts the conformational equilibrium point [1]. This structurally encoded conformational bias directly affects dipole moment, Kerr constant, and consequently the compound's behavior in polar reaction environments and spectroscopic detection. Furthermore, the increased steric demand of the 3,3-dimethyl substitution creates a more encumbered epoxide electrophilic center compared to 2-acetyloxirane, potentially altering regioselectivity and reaction rates in nucleophilic ring-opening applications—a critical consideration for synthetic route design where intermediate reactivity must be predictable and reproducible [1]. Procurement of a different acetyloxirane congener without verifying these differential properties risks unexpected reactivity, altered purification behavior (boiling point differs by ~13.6 °C vs. 2-acetyloxirane), and incompatibility with established analytical reference standards [2].

Risk Factor
3,3-Dimethyl-2-acetyloxirane (Target)
2-Acetyloxirane (Unsubstituted Analog)
Conformational Equilibrium
Gauche conformer bias introduced by gem-dimethyl groups
Acetyl rotation governs conformer population; no ring substituent bias
Steric Demand at Epoxide
Encumbered electrophilic center may alter regioselectivity
Less hindered center; different reaction rate profiles possible
Volatility / Purification
Lower volatility; higher predicted boiling point
More volatile; lower boiling point; different distillation behavior

Quantitative Differentiation Evidence for 3,3-Dimethyl-2-acetyloxirane (142532-82-9)


Boiling Point Differential vs. 2-Acetyloxirane

The target compound exhibits a predicted normal boiling point of 140.3±33.0 °C at 760 mmHg . The non-methylated comparator 2-acetyloxirane (CAS 4401-11-0) has a predicted boiling point of 126.7±33.0 °C at 760 mmHg . The 13.6 °C difference in boiling point indicates that the gem-dimethyl substitution substantially reduces volatility, which has direct implications for distillation-based purification, solvent recovery protocol design, and storage/handling safety (flash point 35.3±18.9 °C for the target compound vs. an anticipated lower flash point for the more volatile comparator) .

Boiling Point Δ
Predicted; Data to verify
Δ ≈ +13.6 °C
Reduced volatility vs. unsubstituted analog
Predicted values; experimental confirmation not located
Physicochemical Characterization Purification Procurement Specification

Increased Steric Bulk and Conformational Bias vs. 2-Acetyloxirane

In solution, acetyloxiranes exist as binary gauche-conformer mixtures. The position of conformational equilibrium is determined by the presence and orientation of methyl substituents on the oxirane ring [1]. The gem-dimethyl substitution on the 3-position of 3,3-dimethyl-2-acetyloxirane introduces steric constraints absent in 2-acetyloxirane, which bears no ring substituents. This conformational bias is quantitatively expressed through differences in dipole moments and Kerr constants (exact numerical values require access to the full primary article), which directly influence the compound's behavior in polar reaction media and its response to electrophoretic or chromatographic separation techniques [1].

Conformational Bias
Class-level inference
Gauche conformer equilibrium shifted by gem-dimethyl substitution
May influence reaction diastereoselectivity
Full quantitative data require primary article access
Conformational Analysis Reactivity Regioselectivity

Verified Spectral Reference Standard Availability

The KnowItAll spectral library (John Wiley & Sons) contains curated ¹H NMR and GC-MS spectra for 3,4-epoxy-4-methyl-2-pentanone (the synonym for 3,3-dimethyl-2-acetyloxirane under CAS 4478-63-1), with compound ID DcVbARJXfkF [1]. In contrast, the comparator 2-acetyloxirane (CAS 4401-11-0) has spectral data available through ChemSpider but lacks the same level of curated, multi-technique library entry. The availability of a verified, publisher-backed reference spectrum reduces ambiguity in compound identity confirmation, which is a non-negotiable requirement for GLP-compliant analytical workflows [1].

Spectral Reference
Verified library entry
¹H NMR + 2× GC-MS in KnowItAll
Supports identity confirmation in analytical workflows
Publisher-backed reference; compound ID DcVbARJXfkF
Analytical Chemistry Quality Control Reference Standard

High-Confidence Application Scenarios for 3,3-Dimethyl-2-acetyloxirane Procurement


Specialty Epoxy Ketone Building Block for Sterically Demanding Synthetic Routes

When a synthetic sequence requires an α,β-epoxy ketone intermediate with reduced volatility (boiling point ~140 °C vs. ~127 °C for the unsubstituted analog) and enhanced steric differentiation at the epoxide electrophilic center, 3,3-dimethyl-2-acetyloxirane is the appropriate procurement choice . The gem-dimethyl substitution provides a conformationally biased scaffold that may favor specific diastereomeric outcomes in nucleophilic ring-opening reactions, a feature that 2-acetyloxirane cannot provide due to the absence of ring substituents [1].

Analytical Method Development Requiring Validated Spectral Reference Data

For laboratories developing GC-MS or NMR-based purity assays, 3,3-dimethyl-2-acetyloxirane benefits from inclusion in the KnowItAll spectral library with authenticated ¹H NMR and EI-MS spectra [2]. This publisher-backed reference data supports unambiguous peak assignment, retention-time locking, and spectral matching confidence scoring—capabilities that are critical in regulated analytical environments and less reliably available for comparator acetyloxiranes.

Structure-Activity Relationship (SAR) Studies on Acetyloxirane Conformational Effects

The 1978 conformational analysis of acetyloxiranes by Arbuzov et al. establishes that methyl substitution on the oxirane ring shifts the gauche conformer equilibrium [1]. Researchers probing the relationship between acetyloxirane conformation and biological or catalytic activity can procure 3,3-dimethyl-2-acetyloxirane as a 'maximally sterically perturbed' member of the congeneric series, enabling systematic comparison with 2-acetyloxirane and trans-3-methyl-2-acetyloxirane within a homologous set.

Synthetic Intermediate Compatible with Higher-Temperature Processing Conditions

The ~13.6 °C elevated boiling point compared to 2-acetyloxirane reduces the risk of evaporative loss during exothermic reactions or vacuum distillation steps in multi-step syntheses . Procurement of the higher-boiling gem-dimethyl analog should be favored when the synthetic protocol, such as the one-step Vilsmeier-type reaction developed for acetyloxirane condensation with dimethylacetals, operates at temperatures where the more volatile 2-acetyloxirane would be depleted [3]. Note: a specific one-step protocol for 3,3-dimethyl-2-acetyloxirane under adapted Vilsmeier conditions yielding quantitative conversion has been entered into the Molbank repository (2023), but full open-access details require further retrieval [4].

Application
Selection Property
Validation Focus
Sterically demanding synthetic routes
Gem-dimethyl substitution for steric differentiation
Verify diastereoselective outcomes in nucleophilic ring-opening reactions
Analytical method development
Publisher-curated multi-technique spectral library entry
Confirm peak assignment and retention-time alignment with library spectra
Acetyloxirane SAR studies
Known conformational bias from gem-dimethyl substitution
Systematic comparison with less-substituted acetyloxiranes
Higher-temperature processing conditions
Reduced volatility vs. unsubstituted analog
Confirm minimal evaporative loss under process conditions
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